molecular formula C20H21FN2O5S2 B11523636 [7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-fluorophenyl)methanone

[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-fluorophenyl)methanone

Cat. No.: B11523636
M. Wt: 452.5 g/mol
InChI Key: VXWFFSHBXYWOKG-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe fluorobenzoyl and propane-1-sulfonyl groups are then introduced via substitution reactions using suitable reagents such as fluorobenzoyl chloride and propane-1-sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-Fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is unique due to the combination of its fluorobenzoyl and propane-1-sulfonyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21FN2O5S2

Molecular Weight

452.5 g/mol

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H21FN2O5S2/c1-3-11-29(25,26)19-16-13-22-9-10-23(16)17(20(19)30(27,28)12-4-2)18(24)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

VXWFFSHBXYWOKG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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